molecular formula C21H23N3O2S B2968157 (Z)-N-(4-(4-methoxyphenyl)-5-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline CAS No. 540499-97-6

(Z)-N-(4-(4-methoxyphenyl)-5-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline

Cat. No. B2968157
CAS RN: 540499-97-6
M. Wt: 381.49
InChI Key: CLBMYLJPDACFGN-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the aniline and thiazole groups) would contribute to the compound’s stability. The methoxy group could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of aromatic amines, such as electrophilic substitution. The thiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents . The aromatic rings could contribute to its stability and potentially its reactivity .

Scientific Research Applications

Tubulin Polymerization Inhibition

The study by Minegishi et al. (2015) on a series of indenopyrazoles, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified promising antiproliferative activity toward human cancer cells. This compound was classified as a tubulin inhibitor, suggesting its potential for cancer treatment through the inhibition of microtubule formation (Minegishi et al., 2015).

Antimicrobial Activities

New Schiff bases containing thiazolidin-4-one derivatives have been explored for their antimicrobial properties. Studies like those by Patel et al. (2015) and Bharti et al. (2010) delve into the synthesis and evaluation of these compounds, highlighting their potential as antimicrobial and antifungal agents. Such research underscores the broader utility of thiazolidin-4-one derivatives in addressing microbial resistance (Patel et al., 2015); (Bharti et al., 2010).

Antitumor and Apoptosis-Inducing Agents

Sirisoma et al. (2008) identified 4-anilinoquinazolines as potent inducers of apoptosis and inhibitors of cell proliferation. This discovery underscores the importance of such compounds in developing new anticancer therapies that target tumor growth through apoptosis induction (Sirisoma et al., 2008).

Polymerization Initiators

Anilido-oxazolinate complexes of zinc have been investigated for their role as initiators in ring-opening polymerization. This research highlights the potential application of these compounds in polymer science, particularly in synthesizing polymers with specific properties (Chen et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-20(17-8-10-19(25-2)11-9-17)24(23-12-14-26-15-13-23)21(27-16)22-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBMYLJPDACFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=NC2=CC=CC=C2)S1)N3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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